Ammoninum-d4 Deuteroxide

Übersicht

Beschreibung

Synthesis Analysis

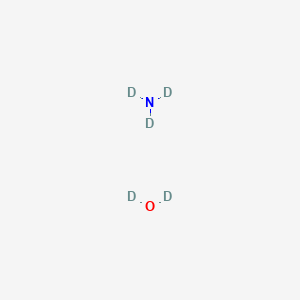

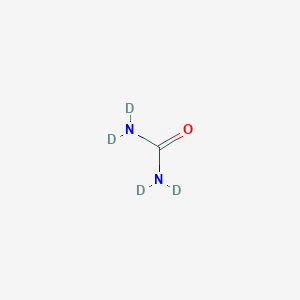

The synthesis of deuterated ammonium compounds involves isotopic substitution, where hydrogen atoms are replaced by deuterium. This can be achieved through various chemical reactions, often involving the use of deuterated water (D2O) or other deuterated reagents. For example, deuterated ammonium salts have been studied, showcasing the synthesis complexity and the conditions under which these substitutions occur, resulting in deuterated ammonium ions like ND4+ (Takehiko Chiba, 1962).

Molecular Structure Analysis

The molecular structure of deuterated ammonium compounds reveals information about the spatial arrangement of atoms and the impact of deuteration on the molecule. Deuteron magnetic resonance and neutron diffraction studies have provided insights into the structure of deuterated ammonium salts, showing how deuteration affects the reorientation and dynamics of ND4+ ions within the crystal lattice (A. Birczyński et al., 2005).

Chemical Reactions and Properties

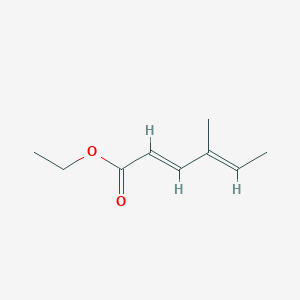

Deuterated ammonium compounds participate in various chemical reactions, where their deuterium content influences reaction mechanisms and outcomes. For instance, deuterated ammonium formate has been used as a deuterium source in catalytic transfer reactions, showcasing its utility in synthesizing deuterated organic compounds (V. Derdau, 2004).

Physical Properties Analysis

The physical properties of ammonium-d4 deuteroxide, such as melting point, boiling point, and solubility, can differ from its non-deuterated counterpart due to the effects of isotopic substitution. Studies on the heat capacities and phase transitions of deuterated ammonium compounds provide valuable information on how deuteration influences their thermodynamic properties (Y. Kume et al., 1992).

Chemical Properties Analysis

The chemical properties of ammonium-d4 deuteroxide, including acidity, reactivity, and stability, are affected by the presence of deuterium. Research on the hydrogen/deuterium exchange reactions and the behavior of deuterated ammonium ions in various chemical environments offers insights into these properties. For example, studies on the exchange reactions involving deuterated ammonium ions highlight the role of deuterium in influencing chemical reactivity and stability (G. Olah et al., 1997).

Wissenschaftliche Forschungsanwendungen

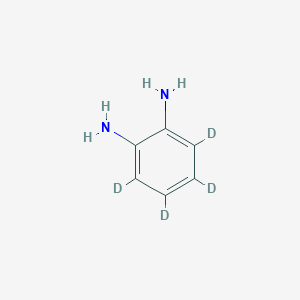

Decomposition Pathways in Alkaline Membrane Fuel Cells

Ammonium-d4 deuteroxide plays a crucial role in the thermal decomposition of alkyltrimethylammonium cations, which is significant for alkaline membrane fuel cells or electrolyzers. The decomposition products are primarily Hofmann elimination products, including trimethylamine and olefins. Isotopic labeling experiments with deuterated water and deuteroxide show rapid equilibrium between tetraalkyl ammonium ion and nitrogen ylide species, highlighting its importance in understanding the decomposition pathways in these systems (Edson et al., 2012).

Neutron Diffraction Studies

Ammonium-d4 deuteroxide is used in neutron diffraction studies to understand the structure of various compounds. For instance, it has been used to study the atomic structure of molten ammonium nitrate, revealing the existence of stable ND+4 and NO-3 ions in the melt with specific geometrical arrangements (Adya & Neilson, 1990). Similarly, studies on aqueous solutions of ammonium nitrate at high temperatures used this compound to provide insights into ion-water coordination and changes in nearest-neighbour distances (Adya & Neilson, 1991).

Catalytic Deuterium Transfer Reactions

In organic synthesis, particularly in the synthesis of deuterated aromatic heterocycles, ammonium-d4 deuteroxide is used as a deuterium source. This application is crucial for developing highly deuterated, substituted piperidines, piperazines, and tetrahydroisoquinolines (Derdau, 2004).

Evolved Gas Analysis in Fuel Cell Materials

It is instrumental in the evolved gas analysis of fuel cell membrane materials, such as tetramethyl ammonium hydroxide pentahydrate. Studies suggest that ammonium-d4 deuteroxide helps establish rapid equilibrium between ions and nitrogen ylide species, contributing to the understanding of thermal decomposition mechanisms relevant to anion exchange membranes (Macomber et al., 2008).

Safety and Hazards

Wirkmechanismus

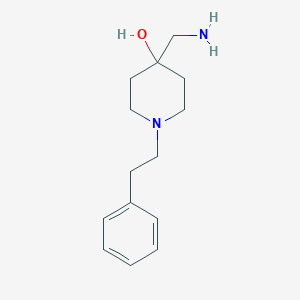

Target of Action

Ammoninum-d4 Deuteroxide, also known as Ammonium Hydrogen Deuterium Oxide, is a chemical compound that is commonly used in the field of nuclear magnetic resonance (NMR) spectroscopy . The primary targets of Ammoninum-d4 Deuteroxide are the biomolecules that are studied using NMR spectroscopy .

Mode of Action

Ammoninum-d4 Deuteroxide interacts with its targets by serving as a solvent for many organic and inorganic compounds . The deuterium atom in Ammoninum-d4 Deuteroxide has one proton and one neutron in its nucleus, whereas the normal hydrogen atom (protium) has only one proton . This unique property allows it to be detected by NMR spectroscopy .

Biochemical Pathways

The use of Ammoninum-d4 Deuteroxide can provide insight into the role of solvation, hydrogen bonding, and hydrophobicity in biomolecule-water interactions . These interactions are crucial for the stability of a biomolecule and its biological function . The use of Ammoninum-d4 Deuteroxide as a solvent enhances the sensitivity and resolution of the NMR spectra, making it a valuable tool for researchers and scientists .

Pharmacokinetics

Research on deuterium oxide (d2o) suggests that deuteration can slow down the metabolic process and improve the half-life of drugs . This could potentially improve the bioavailability of drugs that are metabolized by pathways involving carbon-hydrogen (C-H) bonds .

Result of Action

The result of Ammoninum-d4 Deuteroxide’s action is the enhanced sensitivity and resolution of NMR spectra . This allows researchers to better understand the properties and behavior of various chemical compounds .

Action Environment

The action of Ammoninum-d4 Deuteroxide is influenced by environmental factors such as temperature and the presence of other compounds . For example, its density is 1.056 g/mL at 25 °C . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Ammoninum-d4 Deuteroxide.

Eigenschaften

InChI |

InChI=1S/H3N.H2O/h1H3;1H2/i/hD5 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUUQVKOLVNVRT-NSPFYZSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])[2H].[2H]O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

40.077 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammoninum-d4 Deuteroxide | |

CAS RN |

12168-30-8 | |

| Record name | [2H4]ammonium [2H]hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

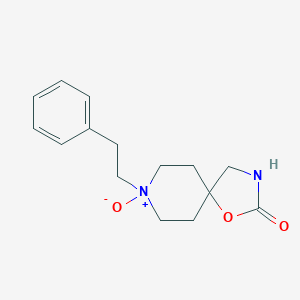

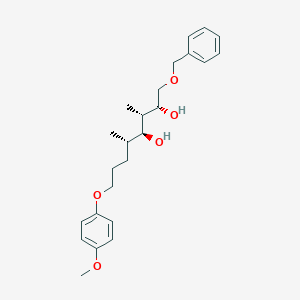

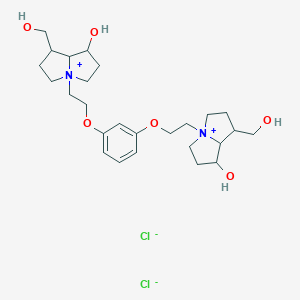

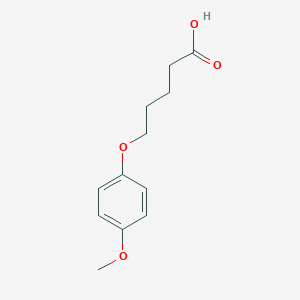

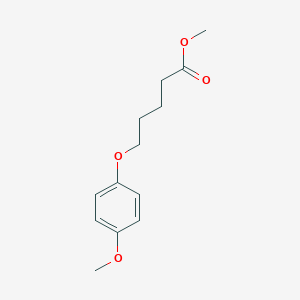

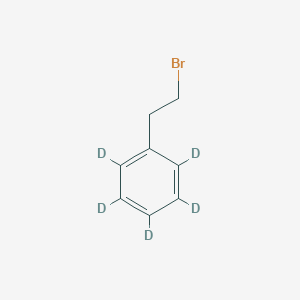

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)

![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)